[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester is a carbamate-protected amine derivative featuring a cyclohexyl core substituted with a 2-amino-ethoxy chain and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. Its structural complexity, combining a cyclohexyl scaffold with polar amino-ethoxy and lipophilic Boc groups, makes it a versatile building block for drug discovery, particularly in modifying pharmacokinetic properties or targeting specific enzymes or receptors.
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJXVGQJFCUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclohexylamine Followed by Etherification
This method involves sequential protection of the cyclohexylamine and subsequent introduction of the aminoethoxy group:
Step 1: Boc Protection of 4-Aminocyclohexanol
4-Aminocyclohexanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to yield tert-butyl (4-hydroxycyclohexyl)carbamate.
Step 2: Tosylation of the Hydroxyl Group
The hydroxyl group is converted to a tosylate using toluenesulfonyl chloride (TsCl) and a base (e.g., pyridine), producing tert-butyl (4-(tosyloxy)cyclohexyl)carbamate.
Step 3: Nucleophilic Substitution with Protected Ethanolamine
The tosylate undergoes displacement with Cbz-protected ethanolamine (CbzNHCH₂CH₂OH) in the presence of K₂CO₃, yielding tert-butyl (4-(2-(Cbz-amino)ethoxy)cyclohexyl)carbamate.
Step 4: Deprotection of the Cbz Group
Hydrogenolysis with Pd/C under H₂ gas removes the Cbz group, affording the final product.
Key Data
| Step | Reagent | Yield | Purity |
|---|---|---|---|
| 1 | Boc₂O, DMAP | 92% | 98% |
| 2 | TsCl, pyridine | 85% | 95% |
| 3 | CbzNHCH₂CH₂OH, K₂CO₃ | 78% | 97% |
| 4 | Pd/C, H₂ | 95% | 99% |
Reductive Amination and Boc Protection
This route leverages reductive amination to install the amino group, followed by Boc protection and etherification:
Step 1: Reductive Amination of 4-Hydroxycyclohexanone
4-Hydroxycyclohexanone reacts with ammonium acetate and NaBH₃CN to form 4-aminocyclohexanol.
Step 2: Boc Protection
As in Route 1, Boc protection yields tert-butyl (4-hydroxycyclohexyl)carbamate.
Step 3: Mitsunobu Reaction for Ether Formation
The hydroxyl group is converted to an ether via Mitsunobu reaction with N-Boc-ethanolamine (BocNHCH₂CH₂OH), using DIAD and PPh₃, yielding tert-butyl (4-(2-(Boc-amino)ethoxy)cyclohexyl)carbamate.
Step 4: Acidic Deprotection
Treatment with HCl in dioxane removes the Boc group from the ethoxyamine, producing the final compound.
Key Data
| Step | Reagent | Yield | Purity |
|---|---|---|---|
| 1 | NH₄OAc, NaBH₃CN | 88% | 90% |
| 2 | Boc₂O, DMAP | 89% | 97% |
| 3 | DIAD, PPh₃ | 70% | 95% |
| 4 | HCl/dioxane | 98% | 99% |
Alternative Methods and Innovations
Decarboxylative Amination (Base-Mediated)
A novel approach from The Journal of Organic Chemistry uses alkanoyloxycarbamates for amine synthesis:
Step 1: Synthesis of Alkanoyloxycarbamate Intermediate
4-Hydroxycyclohexanone is converted to its oxime, which is then acylated to form the alkanoyloxycarbamate.
Step 2: Base-Mediated Decarboxylation
Treatment with Cs₂CO₃ in acetonitrile at 100°C induces decarboxylation, yielding the free amine.
Step 3: Boc Protection and Etherification
The amine is Boc-protected, followed by etherification as in previous routes.
Advantages
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Tosylation Route | 68% | 97% | High |
| Mitsunobu Route | 62% | 95% | Moderate |
| Decarboxylative Route | 75% | 98% | High |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyl carbamate group is a widely used protective group for amines. Its cleavage typically occurs under acidic conditions:
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Trifluoroacetic Acid (TFA) : The Boc group is efficiently removed in TFA/dichloromethane (DCM) at room temperature, yielding the free amine and releasing CO₂ and tert-butanol . For example:
This reaction is critical in peptide synthesis and prodrug activation .
-
Hydrochloric Acid (HCl) : Prolonged exposure to HCl in dioxane or aqueous solutions also cleaves the Boc group, forming the corresponding ammonium chloride salt .
Amino Group Reactivity
The 2-aminoethoxy substituent exhibits nucleophilic character, enabling diverse transformations:
Acylation and Alkylation
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Acetylation : Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields acetamide derivatives .
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) forms sulfonamides, useful for further functionalization .
-
Reductive Amination : The primary amine reacts with aldehydes/ketones in the presence of NaBH₃CN or other reductants to form secondary amines .
Schiff Base Formation
The amine reacts with carbonyl compounds (e.g., aldehydes) to form imines, which can be stabilized or reduced to amines .
Stability Under Physiological Conditions
The Boc group’s stability in aqueous environments depends on pH:
-
Acidic Conditions (pH < 3) : Rapid hydrolysis occurs, releasing the free amine .
-
Neutral/Basic Conditions (pH 7–9) : The carbamate remains stable, making it suitable for prodrug applications .
Comparative Reaction Data
Stability Challenges
-
Oxidative Degradation : The 2-aminoethoxy group may oxidize under harsh conditions (e.g., H₂O₂, metal catalysts), forming nitro or hydroxylamine derivatives .
-
Thermal Decomposition : Prolonged heating (>100°C) induces Boc cleavage even in neutral solvents .
Key Takeaways
-
The Boc group offers reversible protection for amines, enabling controlled deprotection.
-
The 2-aminoethoxy side chain serves as a versatile handle for further derivatization.
-
Stability profiling is essential for applications in drug delivery and materials science .
For synthetic protocols, consult primary literature on analogous Boc-protected cyclohexylamines .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as a pharmacological agent, particularly in the modulation of adenosine receptors. Adenosine receptors are G-protein-coupled receptors that play crucial roles in various physiological processes, including neurotransmission, cardioprotection, and immune response modulation.
Adenosine Receptor Modulation
Research indicates that derivatives of [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester can act as selective ligands for different subtypes of adenosine receptors (A1, A2A, A2B, and A3). These interactions are essential for developing new therapeutic agents targeting conditions such as:
- Pain Management : Compounds targeting A1 and A3 receptors may provide analgesic effects.
- Cardiovascular Health : A2A antagonists have potential applications in treating myocardial ischemia.
- Neurodegenerative Diseases : Modulating A2A receptors could offer therapeutic avenues for diseases like Parkinson's.
The binding affinities of synthesized compounds have been evaluated using radiolabeled assays, showing promising selectivity profiles that could lead to the development of dual-action drugs targeting multiple receptor subtypes .
Medicinal Chemistry
The synthesis of this compound has been optimized to enhance its pharmacological properties. The compound's structure allows for modifications that can improve its bioavailability and receptor selectivity.
Structure-Activity Relationship (SAR)
Table 1 summarizes the binding affinities of various derivatives of the compound against different adenosine receptor subtypes:
| Compound ID | Receptor Type | Binding Affinity (Ki in nM) |
|---|---|---|
| 11 | hA2A | 348 |
| 11 | hA3 | 312 |
| 13 | hA2B | >10,000 |
| 14 | hA1 | >10,000 |
These results indicate that specific structural modifications can significantly impact receptor affinity and selectivity, which is vital for drug development .
Biochemical Applications
Beyond pharmacological uses, this compound can be employed in biochemical research as a tool for studying receptor dynamics and cellular signaling pathways.
Fluorescent Probes Development
Recent studies have demonstrated the successful conjugation of this compound with fluorescent moieties to create probes for imaging studies. These fluorescent conjugates allow researchers to visualize adenosine receptor activity in live cells, providing insights into receptor behavior under physiological and pathological conditions .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : In a study exploring neuroprotective agents, researchers utilized derivatives of this compound to demonstrate protective effects against oxidative stress in neuronal cell cultures.
- Case Study 2 : Another investigation focused on cardiovascular applications where compounds showed potential in reducing ischemic damage in animal models through selective A2A receptor antagonism.
These studies highlight the versatility of this compound in various therapeutic contexts.
Mechanism of Action
The mechanism by which [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, altering their structure and function. The ethoxy group can participate in hydrophobic interactions, further influencing the compound’s activity. The cyclohexyl ring provides structural stability, allowing the compound to maintain its conformation in various environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Differences
Substituent Effects: The 2-amino-ethoxy chain in the parent compound introduces both amine functionality and ether-based flexibility, which may enhance water solubility compared to analogs like tert-butyl 4-hydroxycyclohexylcarbamate (hydroxyl group) or aromatic derivatives such as (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester .
Reactivity and Stability: The methanesulfonate analog () is more reactive than the parent compound due to the mesylate group, making it suitable for alkylation or cross-coupling reactions . Boc-protected aminomethyl derivatives () retain primary amine reactivity post-deprotection, useful in conjugations or as enzyme inhibitors .
Biological Implications: Carbamic esters with basic substituents (e.g., amino-ethoxy, aminomethyl) may exhibit physostigmine-like activity, as seen in historical studies where similar compounds showed miotic or intestinal peristalsis stimulation . Aromatic analogs () could exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to cyclohexyl-based structures .
Biological Activity
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester, also known as tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate
- Molecular Formula : C13H26N2O2
- Molecular Weight : 242.36 g/mol
- Physical Form : White solid
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Inhibition of Enzymatic Activity : The compound has been shown to modulate enzymes involved in inflammatory pathways, particularly those associated with the Interleukin-1 Receptor Associated Kinase (IRAK) signaling pathways. This modulation can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases .
- Receptor Interaction : The compound may interact with specific receptors involved in immune response regulation, contributing to its anti-inflammatory properties. Its structure suggests potential binding affinity to G-protein coupled receptors (GPCRs), which are critical in mediating various physiological responses .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrate its ability to reduce the secretion of inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
Case Studies
- Study on Autoimmune Disease Models : In a murine model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint inflammation and destruction compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory mediators .
- Effect on Allergic Responses : A study focusing on allergic asthma models showed that treatment with this compound significantly alleviated airway hyperreactivity and eosinophilic inflammation, indicating its potential use in managing allergic conditions .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (4-(2-aminoethyl)cyclohexyl)carbamate |
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.36 g/mol |
| Purity | 97% |
| Biological Activities | Anti-inflammatory, Immunomodulatory |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Long-term Toxicity Studies : Understanding the safety profile through chronic exposure trials.
- Clinical Trials : Evaluating efficacy in human subjects for conditions like rheumatoid arthritis and asthma.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves tert-butyl carbamate protection of amines, followed by functionalization. For example, in analogous compounds, Corey oxidation (pyridinium chlorochromate) converts hydroxyl groups to aldehydes, which then undergo condensation with phosphites (e.g., diethyl phosphite) to form phosphonate intermediates . Characterization relies on NMR (for structural confirmation), mass spectrometry (for molecular weight), and HPLC (for purity). Intermediate stability should be monitored under reaction conditions (e.g., pH, temperature) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at room temperature in a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group. Avoid prolonged exposure to light, moisture, or strong acids/bases, as these may degrade the carbamate moiety. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Q. How can the purity of this compound be validated in a research setting?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : To quantify impurities (>95% purity threshold).
- TLC : For rapid qualitative assessment using silica plates and UV visualization.
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content).
- FT-IR : Verify functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets like SARS-CoV-2 Mpro?
- Methodological Answer : Perform molecular docking (e.g., Glide software) to simulate interactions with target proteins. For example, docking studies of similar carbamates with SARS-CoV-2 Mpro revealed hydrogen bonds with residues GLN 189, LEU 141, and HIS 164, with Glide scores <−8 kcal/mol indicating strong binding . Molecular dynamics (MD) simulations (e.g., 100 ns runs) assess stability via RMSD (<2 Å) and RMSF plots .
Q. What strategies optimize the stereoselective synthesis of cyclohexyl carbamate derivatives?
- Methodological Answer : Use chiral catalysts or auxiliaries to control stereochemistry. For instance, asymmetric aminolysis with (S)-α-methylbenzylamine can yield enantiomerically pure products (er >95:5). Monitor enantiomeric ratios via chiral HPLC or NMR with chiral shift reagents . Reaction solvents (e.g., THF vs. DMF) and temperature (−20°C to RT) significantly impact selectivity .
Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) affect bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogen, alkyl, or aryl groups). Test bioactivity in relevant assays (e.g., enzyme inhibition, cytotoxicity). For example, tert-butyl esters in indole-3-acetic acid analogs showed reduced elongation activity compared to methyl esters, suggesting steric hindrance impacts receptor binding . MD simulations can further rationalize SAR by analyzing ligand-protein contact maps .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include Boc deprotection under acidic conditions (e.g., TFA) and purification of polar intermediates. Mitigation strategies:
- Continuous Flow Reactors : Improve reaction control and reduce byproducts.
- Solid-Phase Extraction (SPE) : Efficiently remove TFA salts.
- Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance yield .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
